

6-Chloro-7-iodo-7-deazapurine CAS number

123148-78-7

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Compound of Interest

Compound Name: 6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492

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An In-Depth Technical Guide to **6-Chloro-7-iodo-7-deazapurine** (CAS No. 123148-78-7)

This technical guide provides a comprehensive overview of **6-Chloro-7-iodo-7-deazapurine**, a key heterocyclic building block in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in the synthesis and evaluation of novel therapeutic agents.

Chemical and Physical Properties

6-Chloro-7-iodo-7-deazapurine, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a halogenated derivative of 7-deazapurine. The presence of both a chloro and an iodo group at strategic positions on the pyrrolo[2,3-d]pyrimidine core imparts unique reactivity, making it a valuable intermediate for the synthesis of a wide range of nucleoside analogs.

Table 1: Physicochemical Properties of **6-Chloro-7-iodo-7-deazapurine**

Property	Value	References
CAS Number	123148-78-7	
Molecular Formula	C ₆ H ₃ ClN ₃	
Molecular Weight	279.47 g/mol	
Appearance	White to orange to green powder/crystal	
Melting Point	179-183 °C (decomposes)	
Solubility	Insoluble in water.	[1]
SMILES	Clc1ncnc2[nH]cc(I)c12	
InChI	1S/C6H3ClN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H, (H,9,10,11)	

Synthesis and Spectroscopic Data

The synthesis of **6-Chloro-7-iodo-7-deazapurine** is typically achieved through the direct iodination of 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of 6-Chloro-7-iodo-7-deazapurine

This protocol is adapted from a published procedure.[\[2\]](#)

Materials:

- 6-chloro-7-deazapurine
- N-iodosuccinimide (NIS)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)

- Hexanes
- Silica gel for column chromatography

Procedure:

- To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[2]
- Stir the reaction mixture for 2 hours at room temperature.[2]
- Remove the solvent under vacuum.[2]
- Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the product.[2]

Table 2: Spectroscopic Data for **6-Chloro-7-iodo-7-deazapurine**

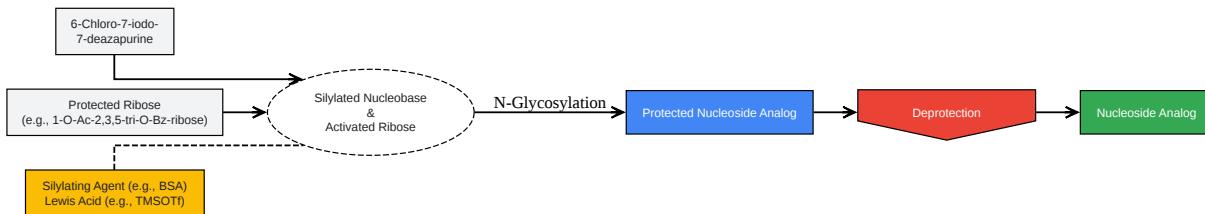
Spectrum	Data	Reference
¹ H NMR (400 MHz, CD ₃ OD)	δ 8.55 (s, 1H), 7.72 (s, 1H)	[2]
¹³ C NMR (100 MHz, CD ₃ OD)	δ 151.7, 151.6, 150.2, 133.5, 116.3, 50.1	[2]
Mass Spectrometry (ESI ⁺)	m/z 280 (M+H) ⁺	[2]

Applications in Organic Synthesis

6-Chloro-7-iodo-7-deazapurine is a versatile intermediate primarily used in the synthesis of modified nucleoside analogs. The chlorine and iodine atoms serve as handles for various cross-coupling reactions.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a key reaction for the formation of the N-glycosidic bond between a nucleobase and a sugar moiety. **6-Chloro-7-iodo-7-deazapurine** is frequently used as the nucleobase in these reactions to synthesize novel nucleosides.[2][3]



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Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol: Vorbrüggen Glycosylation

The following is a representative protocol for the glycosylation of **6-Chloro-7-iodo-7-deazapurine** with a protected ribose.[2]

Materials:

- **6-Chloro-7-iodo-7-deazapurine**
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose
- N,O-Bis(trimethylsilyl)acetamide (BSA)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Anhydrous acetonitrile (CH_3CN)

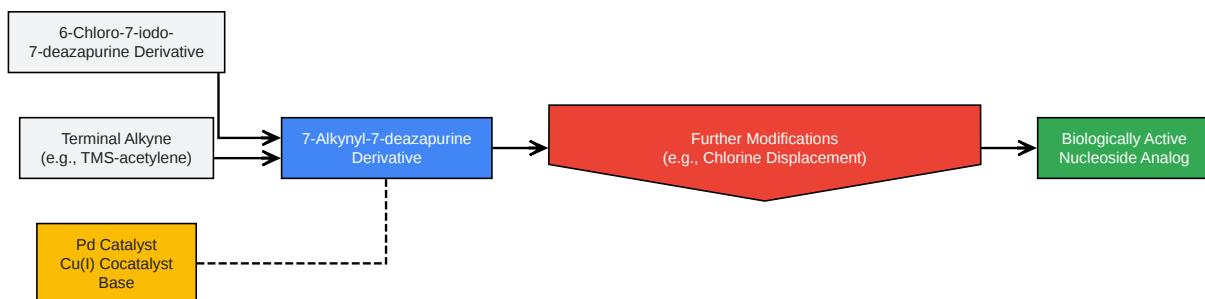
Procedure:

- To a solution of **6-Chloro-7-iodo-7-deazapurine** (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH_3CN , add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere.[2]

- Stir the mixture for 30 minutes.[2]
- Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN, followed by the addition of TMSOTf (0.56 g, 2.45 mmol).[2]
- Warm the reaction mixture to 80 °C and stir for 12 hours.[2]
- After completion, quench the reaction and purify the product using standard chromatographic techniques.

Sonogashira Coupling

The iodine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne functionalities. This allows for the synthesis of 7-alkynyl-7-deazapurine nucleosides, which have shown significant biological activities.[4]



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Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a **6-chloro-7-iodo-7-deazapurine** derivative is described below.[4]

Materials:

- Protected **6-chloro-7-iodo-7-deazapurine** nucleoside
- Terminal alkyne (e.g., (trimethylsilyl)acetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

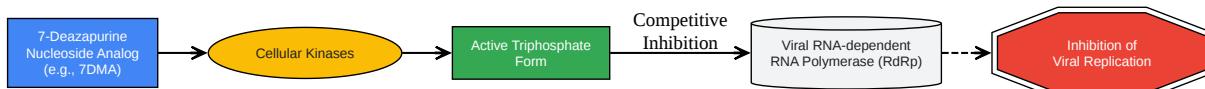
- To a solution of the protected **6-chloro-7-iodo-7-deazapurine** nucleoside in an anhydrous solvent, add the terminal alkyne, palladium catalyst, CuI , and the base under an inert atmosphere.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, work up the reaction mixture by filtering the catalyst and removing the solvent.
- Purify the crude product by column chromatography.

Biological Relevance and Applications in Drug Discovery

6-Chloro-7-iodo-7-deazapurine itself is not known to have significant biological activity but serves as a crucial precursor for the synthesis of pharmacologically active nucleoside analogs. These derivatives have been investigated for a variety of therapeutic applications, including antiviral and anticancer treatments.^[5]

Antiviral Agents

Derivatives of **6-Chloro-7-iodo-7-deazapurine** have been synthesized and evaluated as inhibitors of viral polymerases. For instance, 7-deaza-2'-C-methyladenosine (7DMA), synthesized from this intermediate, targets the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, thereby inhibiting viral replication.[6]



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Caption: Inhibition of Viral RdRp by a 7-Deazapurine Analog.

Modulators of G Protein-Coupled Receptors (GPCRs)

The 7-deazapurine scaffold has been explored for its potential to interact with GPCRs. By modifying the 6- and 7-positions of the 7-deazapurine core, researchers have developed ligands with affinity for various GPCRs, suggesting applications in a range of therapeutic areas. [4]

Safety and Handling

6-Chloro-7-iodo-7-deazapurine is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

Type	Code	Statement	Reference
Hazard	H302	Harmful if swallowed.	[7]
H315		Causes skin irritation.	[7]
H319		Causes serious eye irritation.	[7]
H335		May cause respiratory irritation.	[7]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[7]
P264		Wash skin thoroughly after handling.	[7]
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[7]
P302 + P352		IF ON SKIN: Wash with plenty of water.	[7]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]

Conclusion

6-Chloro-7-iodo-7-deazapurine is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical structure allows for a wide range of modifications, leading to the synthesis of diverse libraries of nucleoside analogs. The continued exploration of this scaffold

is likely to yield novel therapeutic agents with improved efficacy and selectivity for various biological targets.

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